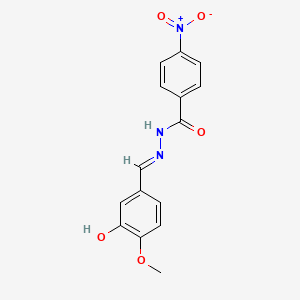

N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide involves a two-step reaction process starting from a suitable benzaldehyde and hydrazide. For example, a study described the synthesis of related compounds by treating methylparaben with hydrazine hydrate to obtain the hydrazide, followed by reaction with different aldehydes under specific conditions to achieve the target molecule with varying yields (Suzana et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic methods like FT-IR, MS, ^1H-NMR, and ^13C-NMR, providing detailed insights into the molecular framework and the nature of substituents attached to the phenyl rings. Crystallographic studies further reveal the spatial arrangement of atoms and the geometry of the molecule, including dihedral angles and the presence of intramolecular hydrogen bonding, which are crucial for understanding the compound's reactivity and properties (S. M. Somagond et al., 2018).

科学的研究の応用

Antimicrobial Properties

- Compounds similar to N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide have shown significant antimicrobial activity. For instance, 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides demonstrated substantial in vitro antimicrobial effects, especially when they have methoxy, hydroxy, and nitro substituents (Kumar et al., 2011).

Xanthine Oxidase Inhibitory Activity

- A study on hydrazones, including compounds closely related to N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide, revealed xanthine oxidase inhibitory activities. One such compound showed significant activity in this regard (Han et al., 2022).

Photolabile Groups in Polymers

- The o-nitrobenzyl group, a component of N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide, is frequently used in polymer and materials science for its photolabile properties. This allows the alteration of polymer properties through irradiation, demonstrating its potential in the field of material science (Zhao et al., 2012).

Synthesis and Characterization

- Research on the synthesis and characterization of compounds similar to N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide, along with their antimicrobial activity, is a subject of continuous study. This includes the exploration of their chemical structures and potential applications (Suzana et al., 2017).

Bioactive Schiff Base Compounds

- Schiff base compounds derived from N'-substituted benzohydrazide, including those closely related to N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide, have been studied for their broad spectrum of biological activities. These include antibacterial, antifungal, antioxidant, and cytotoxic activities, demonstrating their potential in medicinal chemistry (Sirajuddin et al., 2013).

特性

IUPAC Name |

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5/c1-23-14-7-2-10(8-13(14)19)9-16-17-15(20)11-3-5-12(6-4-11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNHQEUECDHQHC-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-4-morpholinecarboxamide](/img/structure/B5546665.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5546666.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546671.png)

![methyl 4-{2-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5546677.png)

![2-[(2,4-dimethylphenyl)amino]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B5546684.png)

![8-(2,6-dichloro-3-hydroxybenzyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5546685.png)

![ethyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5546693.png)

![1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5546717.png)

![1-[2-(4-morpholinyl)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5546724.png)

![[(1S)-2-(3,3-diphenyl-1-piperidinyl)-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5546729.png)

![N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5546739.png)

![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)